N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula CHClN. This compound is classified as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. It is commonly utilized in various scientific and industrial applications due to its unique chemical properties and potential therapeutic effects. The compound is often referenced by its CAS number, 102308-92-9, and is available for purchase through various chemical suppliers .
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with dimethylamine. This reaction is conducted under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
The specific reaction conditions vary based on the desired outcome and reagents used, emphasizing the need for careful monitoring during synthesis and subsequent reactions.
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes in biological systems. Upon binding to these targets, it can modulate their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the specific application context in which the compound is utilized .
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride appears as a white crystalline solid at room temperature.
The compound's stability and solubility make it suitable for various applications in both laboratory and industrial settings .
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride has several important applications:
Piperidine derivatives constitute a cornerstone of neuropharmacology, with their saturated six-membered heterocyclic ring providing exceptional structural versatility for central nervous system (CNS) drug design. These nitrogen-containing scaffolds enable precise three-dimensional positioning of pharmacophoric elements critical for receptor interactions. The compound N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride (CAS RN: 102308-92-9; C₉H₂₂Cl₂N₂; MW: 229.19) exemplifies this strategic framework, featuring a tertiary amine separated from the piperidine core by a two-carbon spacer—a configuration optimized for traversing biological barriers and engaging neuronal targets [1] [6] [8]. Its dihydrochloride salt form enhances aqueous solubility, facilitating bioavailability in physiological environments. This molecule occupies a pivotal space within medicinal chemistry, bridging classical neurotransmitter analogs and contemporary receptor-specific agents.
The piperidine ring’s semi-rigid chair conformation enables optimal spatial presentation of substituents for target binding. Position 4 (equatorial) provides vectors for functional group attachment that maintain favorable pharmacokinetic properties. In N,N-Dimethyl-2-(piperidin-4-yl)ethanamine:
Table 1: Structural Analogues and Key Modifications
Compound | Structural Variation | Primary Target | Affinity (Ki) |
---|---|---|---|
Target Compound | Unsubstituted piperidine, C2-linker | α4β2 nAChR | 188 pM [7] |
N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine | Aromatic pyridine ring | α4β2 nAChR | 24-33 nM [7] |
2-(Piperidin-4-yloxy)-N,N-dimethylethanamine | Ether linker | Unknown | Not reported |
Lobeline | Bis-piperidine "twin drug" | α4β2 nAChR/VMAT2 | 4-30 nM [7] |
Tertiary amines serve as indispensable cation centers for engaging CNS receptors and ion channels. N,N-Dimethyl-2-(piperidin-4-yl)ethanamine leverages this motif for neuropharmacological activity:
Ion Channel Modulation: The protonated tertiary amine electrostatically interacts with voltage-gated sodium channel (VGSC) α-subunit domains. Molecular modeling suggests binding at neuropathic pain-associated subtypes (NaV1.3, NaV1.7) via interaction with pore-lining residues [3]. This mirrors piperidine-containing anticonvulsants (e.g., jwh-030) that stabilize fast-inactivated states of epilepsy targets (NaV1.1, NaV1.2) [3].
Neurotransmitter Receptor Engagement: The compound’s "choline-like" dimethylaminoethyl segment mimics acetylcholine’s trimethylammonium group, enabling high-affinity binding to nicotinic acetylcholine receptors (nAChRs). At α4β2* nAChRs:
SAR studies confirm that fluorination of pendant aryl groups retains nanomolar affinity while enhancing metabolic stability [7].
BBB Permeability Mechanisms: Despite a polar surface area (PSA) of ~25 Ų—near the BBB penetration threshold—the moderate lipophilicity (clogP ~0.93) facilitates diffusion via transcellular routes. This contrasts with bulkier PROTAC degraders (PSA >190 Ų) that exhibit limited CNS access [10]. Twin-drug derivatives (e.g., dimeric ethanamine analogs) show reduced penetration due to increased molecular weight (>350 Da) [7].
Emerging Targets: The scaffold influences nucleotide-binding oligomerization domain (NOD)-like receptors, including NLRC5—a regulator of neuroinflammation and neuronal apoptosis in ischemia and epilepsy [5]. The tertiary amine may disrupt NLRC5/NF-κB signaling, though mechanistic studies remain ongoing.
The structural evolution of piperidine-ethanamines reflects shifting paradigms in CNS drug design:
Early Generation (1950s-1980s): Focused on neurotransmitter mimetics. Haloperidol incorporated a piperidine-ethanol core for D₂ antagonism. Piperidine-ethylamines emerged as flexible alternatives to rigid tropane alkaloids (e.g., cocaine), yielding first-generation anesthetics and analgesics.
Receptor-Specific Optimization (1990s-2010s):
Table 2: Synthetic Methodologies for Piperidine-Ethanamine Derivatives
Method | Conditions | Yield | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Pyridine Hydrogenation | Ru/C, 100 atm H₂, EtOH, 80°C | 85-92% | cis:trans >20:1 | Scalability |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 45-65% | N/A | Functional group tolerance |
Suzuki Coupling/Hydrogenation | Pd/C, H₂ (1 atm), THF, 50°C | 78% | >95% cis | Halogenated precursor use |
Asymmetric Hydrogenation | Ir(I)-P,N-ligand, 70 bar H₂ | 90% | 98% ee | Enantiopure APIs |
Future directions include photoisomerizable derivatives for optopharmacology and peptide conjugates for targeted delivery. The scaffold’s adaptability positions it as a versatile vector for next-generation neurotherapeutics, particularly in protein degradation and allosteric modulation.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3